molecular formula C19H30O3 B13991596 beta AET

beta AET

Cat. No.: B13991596
M. Wt: 306.4 g/mol
InChI Key: OEVZKEVBDIDVOI-UHFFFAOYSA-N
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Description

Beta-androstenetriol, commonly known as beta AET, is a metabolite of dehydroepiandrosterone (DHEA). It is known for its significant health benefits, including anti-inflammatory and immune-stimulating properties. Beta-androstenetriol has been studied for its potential to combat environmental insults and regulate host resistance to infections and malignancies .

Preparation Methods

Beta-androstenetriol can be synthesized through various methods. One common approach involves the enzymatic preparation method using 3 beta-acyloxy-androstane-3,5-diene-17-ketone as a raw material. This process involves the tandem catalysis of esterase and carbonyl reductase, coupled with coenzyme regeneration . Another method involves the esterification reaction using isopropenyl acetate as the reagent .

Chemical Reactions Analysis

Beta-androstenetriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esterase, carbonyl reductase, and isopropenyl acetate. The major products formed from these reactions include 3 beta-hydroxy-androstane-5-ene-17-ketone and other related compounds .

Scientific Research Applications

Beta-androstenetriol has a wide range of scientific research applications. In chemistry, it is used to study the effects of DHEA metabolites on various biological processes. In biology and medicine, beta-androstenetriol is known for its anti-catabolic and fat-loss properties. It helps prevent muscle breakdown during intense workouts or calorie deficits and supports overall fitness goals . Additionally, beta-androstenetriol has been shown to enhance immune function, reduce stress, and have anti-inflammatory properties .

Mechanism of Action

The mechanism of action of beta-androstenetriol involves the inhibition of the enzyme 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the production of cortisol from cortisone. By inhibiting this enzyme, beta-androstenetriol reduces cortisol levels, leading to decreased stress, improved immune function, and prevention of muscle loss . The molecular targets and pathways involved include the regulation of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .

Comparison with Similar Compounds

Properties

IUPAC Name

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVZKEVBDIDVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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